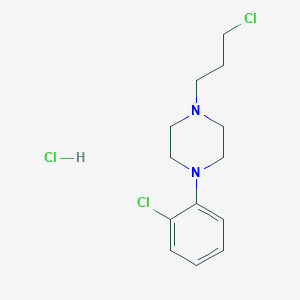

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride

Descripción general

Descripción

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride typically involves the reaction of 1-(2-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated and purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is primarily explored in the development of new medications, particularly for psychiatric disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drugs targeting conditions such as depression and anxiety.

Key Insights:

- Mechanism of Action: Studies indicate that derivatives of this compound can act as dopamine receptor agonists or antagonists, which is crucial for developing antipsychotic medications .

- Case Study: A study demonstrated that specific analogs exhibited significant activity in inhibiting stereotypy induced by apomorphine in animal models, suggesting potential therapeutic effects in treating psychotic disorders .

Neuropharmacology Studies

In neuropharmacology, 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride is used to investigate the mechanisms of various drugs on the central nervous system.

Research Findings:

- Dopamine Receptor Interactions: Research has shown that compounds derived from this piperazine can modulate dopamine autoreceptors, influencing neurotransmitter release and synthesis in the brain .

- Behavioral Assessment: Animal studies have been employed to evaluate the effects of these compounds on behavior, providing insights into their potential anxiolytic and antidepressant properties.

Analytical Chemistry

This compound serves as a standard in analytical methods, ensuring accuracy in drug testing and quality control in pharmaceutical manufacturing.

Applications:

- Quality Control: It is utilized in chromatographic techniques to validate the purity and concentration of active pharmaceutical ingredients (APIs) during production processes .

- Method Development: Analytical chemists use this compound to develop robust methods for detecting impurities and ensuring compliance with regulatory standards.

Behavioral Research

Behavioral research employs this compound to assess its impact on animal behavior, particularly regarding anxiety and depression.

Findings:

- Impact on Anxiety: Studies have shown that administration of this compound can lead to reduced anxiety-like behaviors in rodent models, suggesting its potential use as an anxiolytic agent .

- Depression Models: The compound has been tested in models of depression, where it demonstrated efficacy in reversing depressive-like symptoms through modulation of serotonin pathways .

Drug Interaction Studies

Understanding how this compound interacts with other drugs is crucial for optimizing treatment regimens and ensuring patient safety.

Research Insights:

- Safety Profiles: Investigations into drug interactions reveal that this compound may alter the pharmacokinetics of co-administered drugs, necessitating careful monitoring during clinical use .

- Combination Therapies: Studies are ongoing to explore synergistic effects when combined with other psychotropic medications, which could enhance therapeutic outcomes for patients with complex psychiatric conditions.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, such as mood stabilization and antipsychotic activity.

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)piperazine: A precursor in the synthesis of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride.

4-(3-Chloropropyl)piperazine: Another related compound with similar structural features.

N-(2-Chlorophenyl)piperazine: A compound with similar pharmacological properties.

Uniqueness: this compound is unique due to its dual chlorinated structure, which imparts distinct chemical reactivity and pharmacological properties. The presence of both 2-chlorophenyl and 3-chloropropyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential applications in treating various neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a chloropropyl side chain. Its molecular formula is CHClN, with a molecular weight of approximately 250.16 g/mol. The structural formula can be represented as:

Pharmacological Profile

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine; hydrochloride exhibits a multifaceted pharmacological profile, primarily acting on neurotransmitter receptors. Key findings include:

- Dopamine Receptor Interaction : The compound has been shown to act as an antagonist at postsynaptic dopamine receptors while exhibiting agonistic properties at dopamine autoreceptors. This dual action suggests potential antipsychotic effects, as demonstrated in studies where it inhibited stereotypic behaviors induced by apomorphine in animal models .

- Serotonin Receptor Affinity : It displays significant binding affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions are critical for its potential use in treating mood disorders .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperazine ring and substituents on the phenyl group can significantly alter biological activity. For instance, variations in the alkyl chain length or the introduction of different halogens can enhance receptor selectivity and potency .

Antipsychotic Efficacy

In a controlled study, compounds derived from 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine were evaluated for their ability to mitigate symptoms of psychosis in rodent models. The results indicated a dose-dependent reduction in hyperactivity and stereotypy, suggesting efficacy similar to established antipsychotics .

Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives of this compound. Results showed that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Table 1: Biological Activity Overview

Table 2: Structure-Activity Relationship Findings

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.ClH/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15;/h1-2,4-5H,3,6-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGSAGVTWMGUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247108-04-7 | |

| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.